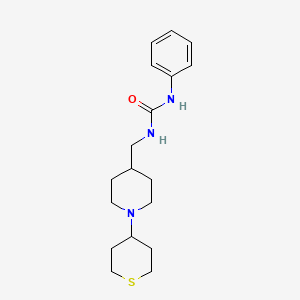
2-((Cyclopentanecarbonyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclopentanecarbonyl)oxy)benzoic acid is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a benzoic acid moiety esterified with cyclopentanecarbonyl group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopentanecarbonyl)oxy)benzoic acid typically involves the esterification of benzoic acid with cyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually require a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Cyclopentanecarbonyl)oxy)benzoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and cyclopentanecarboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).
Major Products Formed
Hydrolysis: Benzoic acid and cyclopentanecarboxylic acid.
Reduction: 2-((Cyclopentanemethanol)oxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Applications De Recherche Scientifique
2-((Cyclopentanecarbonyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Cyclopentanecarbonyl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed in vivo to release benzoic acid and cyclopentanecarboxylic acid, which may exert their effects through different biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Cyclohexanecarbonyl)oxy)benzoic acid
- 2-((Cyclopropanecarbonyl)oxy)benzoic acid
- 2-((Cyclobutanecarbonyl)oxy)benzoic acid
Uniqueness
2-((Cyclopentanecarbonyl)oxy)benzoic acid is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
2-(cyclopentanecarbonyloxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-7-3-4-8-11(10)17-13(16)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTBDAXMQICRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)


![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)
![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)
![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2831885.png)
![3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2831887.png)
![4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2831888.png)


![{spiro[5.5]undecan-3-yl}methanamine](/img/structure/B2831894.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide](/img/structure/B2831895.png)

